N-(3-bromophenyl)-3,4-dichlorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions under specific conditions to introduce the desired substituents into the benzamide structure. For example, the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves elimination, reduction, and bromination reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde (Bi, 2014).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray diffraction to determine the crystal structure, showcasing how substituents influence the overall molecular conformation. For instance, studies on similar compounds, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, reveal planar molecules held together by intermolecular hydrogen bonding, indicative of the potential structural characteristics of N-(3-bromophenyl)-3,4-dichlorobenzamide (Jethmalani et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can provide insights into the reactivity and interaction with other chemicals. For instance, the reactivity of 1-chloro-3-phenyldiazirines, which can further react to afford mixtures of bromo- and chloro-phenyldiazirines, might reflect on the chemical behavior of N-(3-bromophenyl)-3,4-dichlorobenzamide under similar conditions (Martinů & Dailey, 2006).
Physical Properties Analysis
The physical properties of benzamide derivatives, including melting points, solubility, and crystalline form, can be determined through methods like differential scanning calorimetry and solubility tests. Studies on conformational polymorphism in similar compounds highlight the importance of molecular structure on the physical properties, such as stability and solubility (Bashkirava et al., 2007).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential aspects. For compounds like N-(3-bromophenyl)-3,4-dichlorobenzamide, analyses such as NMR, IR spectroscopy, and mass spectrometry can provide detailed insights into the chemical environment and potential reactivity patterns (Zhang, 2020).
Scientific Research Applications
Antifungal Properties
N-(3-bromophenyl)-3,4-dichlorobenzamide and its derivatives have been studied for their antifungal properties. Research has shown that these compounds display broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates. This suggests their potential use in treating fungal infections (Buchta et al., 2004).
Environmental Fate and Degradation
The environmental fate of structurally related benzonitrile herbicides, including N-(3-bromophenyl)-3,4-dichlorobenzamide, has been a subject of interest. These compounds are used in agriculture and public areas, and their degradation pathways, accumulation of persistent metabolites, and the diversity of involved degrader organisms are significant for environmental studies (Holtze et al., 2008).
Reaction Mechanisms
Studies have also been conducted on the reaction mechanisms involving N-(3-bromophenyl)-3,4-dichlorobenzamide derivatives. These studies explore the formation of various compounds through different reaction pathways, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Martinů et al., 2006).
Herbicidal and Pesticidal Applications
N-(3-bromophenyl)-3,4-dichlorobenzamide derivatives have been identified as having potential utility as herbicides and pesticides. They have been shown to be effective against various types of weeds and may have applications in different agricultural settings (Viste et al., 1970).
Safety and Hazards
properties
IUPAC Name |
N-(3-bromophenyl)-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-2-1-3-10(7-9)17-13(18)8-4-5-11(15)12(16)6-8/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJDNKWLJSANHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3,4-dichlorobenzamide |
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